molecular formula C14H14N2O3 B2922932 N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide CAS No. 898374-46-4

N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide

Cat. No.: B2922932
CAS No.: 898374-46-4
M. Wt: 258.277
InChI Key: PYUBFXRSRFYPDB-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)ethyl]-N’-phenyloxamide” is an organic compound. It has an empirical formula of C8H11NO2 and a molecular weight of 153.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The compound can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates are optimized .


Molecular Structure Analysis

The molecular structure of “N-[2-(furan-2-yl)ethyl]-N’-phenyloxamide” can be represented by the SMILES string O=C©NCCC1=CC=CO1 . The InChI representation is 1S/C8H11NO2/c1-7(10)9-5-4-8-3-2-6-11-8/h2-3,6H,4-5H2,1H3,(H,9,10) .


Physical and Chemical Properties Analysis

“N-[2-(furan-2-yl)ethyl]-N’-phenyloxamide” is a solid . It does not have a flash point . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activities

  • The compound ethyl N′-furan-2-carbonylbenzohydrazonate, a related compound, was synthesized and further processed to yield various derivatives with potential antibacterial, antiurease, and antioxidant activities. These compounds were synthesized through a series of chemical reactions and evaluated for their biological activities, highlighting the diverse applications of furan derivatives in medicinal chemistry (Sokmen et al., 2014).

  • Another study focused on the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl) naphtha [2,1-b]furan-2-carboxamides from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate. These newly synthesized compounds were characterized and evaluated for their antimicrobial and antioxidant activities, showcasing the potential of furan derivatives as antimicrobial agents (Devi et al., 2010).

Antimicrobial Applications

  • N-(4-bromophenyl)furan-2-carboxamide and its analogues were synthesized and assessed for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. The study demonstrated significant antibacterial properties, particularly against NDM-positive bacteria A. baumannii, suggesting the potential of furan derivatives in addressing drug-resistant bacterial infections (Siddiqa et al., 2022).

Chemical Synthesis and Reactivity

  • The palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones to form multisubstituted furans is another application of furan derivatives in synthetic chemistry. This study highlighted a method for creating complex furan structures that can serve as intermediates for further chemical transformations (Lu et al., 2014).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13(15-9-8-12-7-4-10-19-12)14(18)16-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUBFXRSRFYPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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